N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine
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Overview
Description
N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine: is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a dichlorobenzyl group attached to a methoxypropanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxypropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in a suitable solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through distillation or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols to form azides or thioethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
3,4-Dichlorobenzyl methylcarbamate: A carbamate pesticide with similar structural features but different applications.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorobenzyl derivative with distinct chemical properties and uses.
Uniqueness: N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine is unique due to its specific combination of a dichlorobenzyl group and a methoxypropanamine backbone. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for diverse research applications.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-methoxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCGDYXTYPXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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